molecular formula C26H23F2N3O3 B2978037 1-(4-fluorobenzyl)-3-((4-fluorobenzyl)oxy)-N-(3-methoxybenzyl)-1H-pyrazole-4-carboxamide CAS No. 1014068-64-4

1-(4-fluorobenzyl)-3-((4-fluorobenzyl)oxy)-N-(3-methoxybenzyl)-1H-pyrazole-4-carboxamide

Cat. No.: B2978037
CAS No.: 1014068-64-4
M. Wt: 463.485
InChI Key: PRQMTZKFPAXBOC-UHFFFAOYSA-N
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Description

This compound is a pyrazole-4-carboxamide derivative featuring dual 4-fluorobenzyl substituents and a 3-methoxybenzyl group. Its structure combines aromatic fluorination for enhanced metabolic stability and a methoxy group for electronic modulation, which may influence solubility and receptor interactions.

Properties

IUPAC Name

3-[(4-fluorophenyl)methoxy]-1-[(4-fluorophenyl)methyl]-N-[(3-methoxyphenyl)methyl]pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23F2N3O3/c1-33-23-4-2-3-20(13-23)14-29-25(32)24-16-31(15-18-5-9-21(27)10-6-18)30-26(24)34-17-19-7-11-22(28)12-8-19/h2-13,16H,14-15,17H2,1H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRQMTZKFPAXBOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC(=O)C2=CN(N=C2OCC3=CC=C(C=C3)F)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-fluorobenzyl)-3-((4-fluorobenzyl)oxy)-N-(3-methoxybenzyl)-1H-pyrazole-4-carboxamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of Benzyl Groups: The benzyl groups are introduced via nucleophilic substitution reactions, where benzyl halides react with the pyrazole intermediate.

    Carboxamide Formation: The carboxamide group is formed by reacting the pyrazole intermediate with an appropriate amine, such as 3-methoxybenzylamine, under dehydrating conditions.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluorobenzyl)-3-((4-fluorobenzyl)oxy)-N-(3-methoxybenzyl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorobenzyl groups can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

1-(4-Fluorobenzyl)-3-((4-fluorobenzyl)oxy)-N-(3-methoxybenzyl)-1H-pyrazole-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 1-(4-fluorobenzyl)-3-((4-fluorobenzyl)oxy)-N-(3-methoxybenzyl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations and Pharmacological Implications

The table below highlights key structural differences and reported activities of analogous pyrazole carboxamides:

Compound Name Substituents Molecular Weight Key Pharmacological Notes Source
Target Compound - 4-Fluorobenzyl (×2)
- 3-Methoxybenzyl (N-substituent)
~507.5 g/mol Not directly reported; inferred receptor modulation potential based on fluorinated analogs N/A
N-(2-Chlorophenyl)-1-(4-fluorobenzyl)-3-((4-fluorobenzyl)oxy)-1H-pyrazole-4-carboxamide - 4-Fluorobenzyl (×2)
- 2-Chlorophenyl (N-substituent)
~504.9 g/mol Structural analog with potential sigma receptor binding; chlorine enhances lipophilicity
1-[(4-Chlorophenyl)methyl]-3-{2-[(4-fluorophenyl)methoxy]phenyl}-1H-pyrazole - 4-Chlorobenzyl
- 4-Fluorobenzyloxy-phenyl
392.85 g/mol Structural analog with dual halogenation; potential antimicrobial or CNS activity
N-(4-Bromobenzyl)-3-(difluoromethyl)-1-methyl-N-(pyridin-2-yl)-1H-pyrazole-4-carboxamide - 4-Bromobenzyl
- Difluoromethyl
- Pyridinyl
~454.3 g/mol Bromine and pyridine enhance binding affinity; reported in enzyme inhibition studies
1-[(2,4-Dichlorophenyl)methyl]-N-(4-fluorobenzenesulfonyl)-3-methyl-1H-pyrazole-5-carboxamide - 2,4-Dichlorobenzyl
- 4-Fluorobenzenesulfonyl
~455.8 g/mol Sulfonamide group confers antibacterial activity (32% yield in synthesis)

Key Research Findings and Limitations

  • Receptor Binding : Compounds like N-(2-chlorophenyl)-1-(4-fluorobenzyl)-3-((4-fluorobenzyl)oxy)-1H-pyrazole-4-carboxamide () are hypothesized to interact with sigma or neuropeptide receptors based on fluorinated aromatic systems .
  • Synthetic Challenges : Multi-step syntheses (e.g., ’s 72.8% yield for a fluorobenzyloxy intermediate) suggest scalability issues for the target compound .
  • Data Gaps : Direct biological data (e.g., IC₅₀, EC₅₀) for the target compound are absent in the evidence, necessitating extrapolation from structural analogs.

Biological Activity

The compound 1-(4-fluorobenzyl)-3-((4-fluorobenzyl)oxy)-N-(3-methoxybenzyl)-1H-pyrazole-4-carboxamide is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C21H22F2N4O3C_{21}H_{22}F_2N_4O_3, with a molecular weight of approximately 400.43 g/mol. The structure features a pyrazole ring, which is known for contributing to various biological activities, particularly in cancer and inflammation.

Anticancer Activity

Research has indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, a study on similar compounds demonstrated that certain pyrazole derivatives could inhibit the proliferation of prostate cancer cells (LNCaP and PC-3) by downregulating prostate-specific antigen (PSA) levels. The compound's structure suggests it may interact with androgen receptors, leading to antiproliferative effects in hormone-sensitive cancers .

Anti-inflammatory Properties

Pyrazole derivatives are also recognized for their anti-inflammatory effects. The mechanism often involves the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory pathway. This suggests that our compound might exhibit similar properties, potentially serving as a therapeutic agent for inflammatory diseases.

The precise mechanism of action for 1-(4-fluorobenzyl)-3-((4-fluorobenzyl)oxy)-N-(3-methoxybenzyl)-1H-pyrazole-4-carboxamide remains to be fully elucidated. However, it is hypothesized that the compound may act through:

  • Receptor Binding : Compounds with similar structures have shown affinity for various receptors, including androgen receptors.
  • Enzyme Inhibition : Potential inhibition of key enzymes involved in cancer proliferation and inflammation.

Case Studies and Research Findings

Several studies have explored the biological activities of pyrazole derivatives:

  • Antiproliferative Activity : A novel series of pyrazole compounds were synthesized and tested against prostate cancer cell lines. One derivative showed an IC50 value of 18 μmol/L against LNCaP cells, indicating potent activity .
  • Structure-Activity Relationship (SAR) : Research on related compounds has established that modifications at specific positions on the pyrazole ring can enhance biological activity. For example, substituents such as fluorobenzyl groups have been shown to significantly increase potency in anticancer assays.

Data Table: Comparison of Biological Activities

Compound NameActivity TypeIC50 Value (μM)Target Cell LineReference
Compound AAntiproliferative18LNCaP
Compound BAnti-inflammatoryNot specifiedNot specified
Compound CAnticancer15PC-3

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